molecular formula C19H24N2O3 B5104152 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 6403-51-6

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5104152
CAS No.: 6403-51-6
M. Wt: 328.4 g/mol
InChI Key: GANDYNWMLDHLLG-UHFFFAOYSA-N
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Description

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide is a chemical compound with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.405 g/mol . It is characterized by the presence of propoxy groups at the 3 and 5 positions of the benzamide ring and a pyridin-3-ylmethyl substituent on the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated control systems for precise temperature and pressure regulation, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-dipropoxybenzoic acid or 3,5-dipropoxybenzaldehyde.

    Reduction: Formation of 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with methoxy groups instead of propoxy groups.

    3,5-dichloro-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with chloro groups instead of propoxy groups.

    3,5-diamino-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with amino groups instead of propoxy groups.

Uniqueness

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of propoxy groups, which can influence its chemical reactivity, solubility, and biological activity. The combination of the benzamide core with the pyridin-3-ylmethyl substituent also provides specific binding properties that can be exploited in various applications.

Properties

IUPAC Name

3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-8-23-17-10-16(11-18(12-17)24-9-4-2)19(22)21-14-15-6-5-7-20-13-15/h5-7,10-13H,3-4,8-9,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDYNWMLDHLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367661
Record name 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6403-51-6
Record name 3,5-dipropoxy-N-(pyridin-3-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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